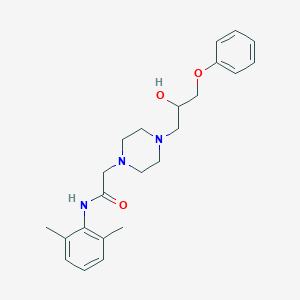

![molecular formula C10H13Cl2NO2S B133994 6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide CAS No. 127184-04-7](/img/structure/B133994.png)

6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

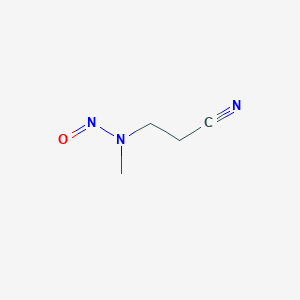

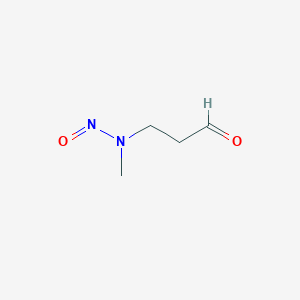

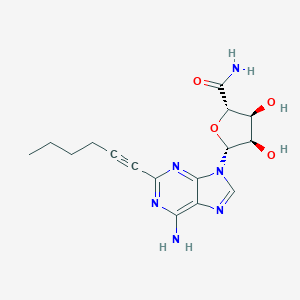

The compound "6,6-Dichloro-10,10-dimethyl-3lambda^6-thia-4-azatricyclo[5.2.1.0^1,5]dec-4-ene 3,3-dioxide" is a nitrogen-bridged heterocycle with a complex molecular structure that includes a thia-azatricyclo decene core with chlorine and methyl substituents, as well as dioxide functionalities. This structure suggests a molecule with potential reactivity due to the presence of heteroatoms and strained rings.

Synthesis Analysis

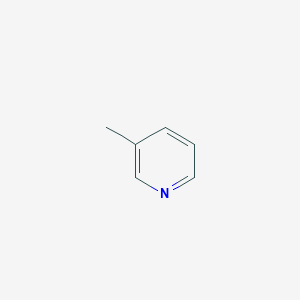

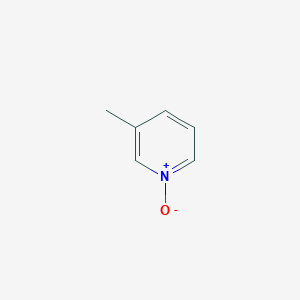

The synthesis of related nitrogen-bridged heterocycles has been reported through the reactions of (1-pyridinio)thiocarbonylmethylides with dimethyl acetylenedicarboxylate (DMAD) in chloroform, including various alcohols at room temperature . The process involves the formation of zwitterionic intermediates between the ylides and DMAD, which can be trapped by alcohol molecules. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied for its preparation.

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethyl 6-thia-3-azatricyclo[5.3.1.0^3,8]undeca-4,9-diene-7,11-dicarboxylates, features a tricyclic core with a sulfur atom incorporated within the ring system . This sulfur atom can play a significant role in the reactivity of the molecule, as seen in 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane, where the sulfur atom facilitates nucleophilic substitution reactions . The presence of chlorine atoms in the compound of interest suggests that similar reactivity might be observed.

Chemical Reactions Analysis

The chemical reactivity of related scaffolds, such as 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane, includes nucleophilic substitution reactions where the sulfur atom assists in the introduction of azide and cyanide groups . This neighboring-group participation by the sulfur atom leads to high yields and purity of the products. The dichloro substituents in the compound of interest may also undergo similar nucleophilic substitutions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "6,6-Dichloro-10,10-dimethyl-3lambda^6-thia-4-azatricyclo[5.2.1.0^1,5]dec-4-ene 3,3-dioxide" are not directly reported, related compounds exhibit interesting properties. For instance, 6-Dimethylaminotricyclo[5.3.0.0^2,5]deca-3,6,8,10-tetraene is sensitive to air and acid, indicating that the compound may also have similar sensitivities due to the presence of reactive functional groups . The dichloro and dimethyl substituents, along with the sulfur and nitrogen atoms in the ring system, are likely to influence the compound's boiling point, solubility, and stability.

Aplicaciones Científicas De Investigación

Synthesis and Applications of Organic Carbonates

Organic carbonates, including dimethyl carbonate (DMC) and diethyl carbonate (DEC), are important industrial compounds used in synthesizing monomers, polymers, surfactants, and plasticizers, and as fuel additives. Recent advancements in non-phosgene methods for synthesizing organic carbonates, such as alcoholysis of urea, offer environmentally friendly alternatives due to their use of inexpensive and abundant raw materials. These methods also facilitate CO2 utilization, contributing to carbon recycling efforts (Shukla & Srivastava, 2017).

Measurement of Volatile Sulfur Compounds in Biological Matrices

The measurement of volatile sulfur compounds, such as hydrogen sulfide and methanethiol, in various biological matrices is crucial for understanding their biological significance and potential health impacts. These compounds are involved in processes like bad breath and microbial growth inhibition. Recent studies emphasize the need for accurate measurement techniques to explore their roles further, particularly hydrogen sulfide's proposed function as a signaling molecule (Tangerman, 2009).

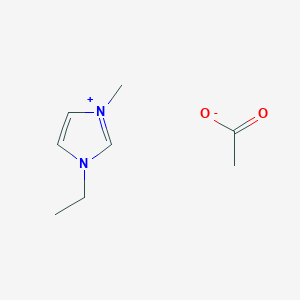

Electrochemical Surface Finishing and Energy Storage

Research on electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage applications has shown significant progress. These materials, combined with solvent mixtures like dimethylsulfone and urea, have renewed interest due to advancements in handling and application techniques. They demonstrate potential in both electroplating processes and as components of energy storage systems (Tsuda, Stafford, & Hussey, 2017).

Chemical Recycling of CO2 to Fuels

The chemical recycling of CO2 into fuels presents a complementary strategy to carbon sequestration and storage (CSS), aiming to minimize hydrogen consumption and produce easily stored and transported alcohols using renewable energy sources. Despite significant research advancements, converting CO2 into fuels remains a long-term goal, underscoring the active R&D in this sector (Centi & Perathoner, 2009).

Titanium Dioxide Nanoparticles in Medicine

Titanium dioxide nanoparticles have found extensive use in medical therapies, including photodynamic therapy (PDT) for treating various diseases. Their ability to produce reactive oxygen species (ROS) under UV light illumination makes them effective in inducing cell death, offering potential for both cancer treatment and antimicrobial applications (Ziental et al., 2020).

Propiedades

IUPAC Name |

6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVLQNKVOQBPIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N=C3C2(Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562498 |

Source

|

| Record name | 7,7-Dichloro-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide | |

CAS RN |

127184-04-7 |

Source

|

| Record name | 7,7-Dichloro-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)